molecular formula C8H11NO4 B13978797 Ethyl 2,4-dioxopiperidine-3-carboxylate

Ethyl 2,4-dioxopiperidine-3-carboxylate

Cat. No.: B13978797
M. Wt: 185.18 g/mol
InChI Key: UUNOKJKWVQAVGU-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxopiperidine-3-carboxylate is a piperidine derivative characterized by two ketone groups at positions 2 and 4 of the six-membered ring and an ethyl ester moiety at position 3. Piperidine scaffolds are pivotal in medicinal chemistry due to their structural versatility and bioactivity . Piperidine derivatives are frequently explored for antimicrobial, antitumor, and central nervous system applications .

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl 2,4-dioxopiperidine-3-carboxylate

InChI

InChI=1S/C8H11NO4/c1-2-13-8(12)6-5(10)3-4-9-7(6)11/h6H,2-4H2,1H3,(H,9,11)

InChI Key

UUNOKJKWVQAVGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CCNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dioxopiperidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with piperidine under specific conditions. One common method includes the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or rhodium, can enhance the reaction rate and selectivity. Additionally, purification steps, including crystallization and distillation, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2,4-dioxopiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in cyclization reactions, forming stable ring systems. Additionally, the presence of carbonyl groups enables it to undergo condensation reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 2,4-dioxopiperidine-3-carboxylate with five analogs, emphasizing molecular features, physical properties, and applications.

Compound Name Molecular Formula Molecular Weight Substituents Physical State Purity Key Features/Applications References
This compound (Target) C₈H₁₁NO₄* ~185.2† H at N1 Not reported Not reported Parent structure for bioactive analogs Inferred
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate C₉H₁₃NO₄ 199.2 Methyl at N1 Solid 95% Research chemical; solubility requires heating/sonication
Ethyl 1-Benzyl-2,4-dioxopiperidine-3-carboxylate C₁₅H₁₇NO₄ 275.3 Benzyl at N1 Liquid 90% Potential intermediate in drug synthesis
Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate C₉H₁₅NO₃ 185.22 4,4-Dimethyl (pyrrolidine ring) Not reported 97% Smaller ring (5-membered); single ketone
Ethyl 4-Oxo-piperidine-3-carboxylate hydrochloride C₈H₁₃NO₃·HCl ~207.7‡ HCl salt; single ketone Not reported Not reported Enhanced solubility via salt formation

*Inferred formula based on structural comparison.
†Calculated based on molecular formula.
‡Includes HCl contribution.

Structural and Functional Differences

  • N-Substitution : The 1-methyl and 1-benzyl derivatives () introduce steric and electronic effects, altering reactivity and biological activity. For example, the benzyl group may enhance lipophilicity, affecting membrane permeability in drug candidates.
  • Ring Size : Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate () features a pyrrolidine (5-membered) ring, reducing ring strain but limiting hydrogen-bonding sites compared to piperidine.
  • Ketone Position : The target compound’s dual ketone groups (2,4-dioxo) may increase electrophilicity, enhancing reactivity in nucleophilic additions compared to single-ketone analogs like Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride ().

Physicochemical Properties

  • Physical State : N-substitution influences physical state; the 1-methyl derivative is a solid, while the 1-benzyl analog is liquid, likely due to reduced intermolecular forces from the bulky benzyl group .
  • Solubility : The hydrochloride salt of Ethyl 4-oxo-piperidine-3-carboxylate () improves aqueous solubility, critical for pharmacokinetics. In contrast, the 1-methyl derivative requires DMSO or heating for dissolution .

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